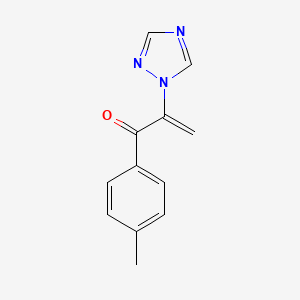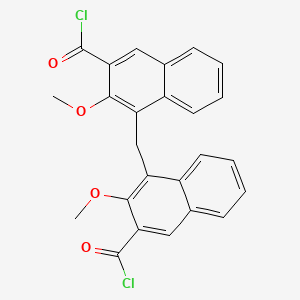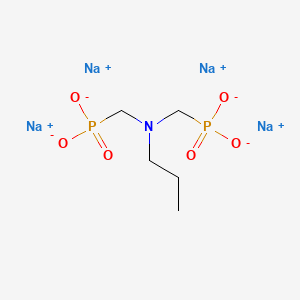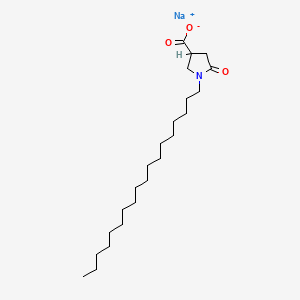
2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 284-149-9, also known as Piper nigrum extract, is a compound derived from the black pepper plant. This compound is widely recognized for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is primarily obtained through the extraction of essential oils from the dried fruits of Piper nigrum.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Piper nigrum extract involves the steam distillation of the dried, slightly unripe fruits of the black pepper plant. The process begins with the collection of the fruits, which are then dried and subjected to steam distillation. The essential oil is collected as the distillate, which contains the active components of Piper nigrum.
Industrial Production Methods
In industrial settings, the extraction process is scaled up to handle large quantities of black pepper fruits. The steam distillation method is optimized to ensure maximum yield and purity of the essential oil. The process involves the use of large distillation units, where steam is passed through the dried fruits, and the resulting vapor is condensed to collect the essential oil.
Analyse Chemischer Reaktionen
Types of Reactions
Piper nigrum extract undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the extract to enhance its properties or to produce derivatives with specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the components of Piper nigrum extract.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups within the extract.
Substitution Reactions: Halogenation or alkylation reactions are performed using reagents like chlorine or alkyl halides to introduce new functional groups into the extract.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original components of Piper nigrum extract. These derivatives often exhibit enhanced or modified properties, making them suitable for specific applications.
Wissenschaftliche Forschungsanwendungen
Piper nigrum extract has a wide range of scientific research applications, including but not limited to:
Chemistry: The extract is used as a starting material for the synthesis of various organic compounds. Its unique chemical structure makes it a valuable precursor in organic synthesis.
Biology: In biological research, Piper nigrum extract is studied for its antimicrobial, antioxidant, and anti-inflammatory properties. It is used in experiments to understand its effects on various biological systems.
Medicine: The extract is investigated for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, Piper nigrum extract is used in the production of fragrances, flavorings, and preservatives. Its natural origin and beneficial properties make it a popular choice in the food and cosmetic industries.
Wirkmechanismus
The mechanism of action of Piper nigrum extract involves its interaction with various molecular targets and pathways. The active components of the extract, such as piperine, exert their effects by modulating the activity of enzymes, receptors, and signaling pathways. For example, piperine has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can modulate the activity of neurotransmitter receptors, leading to analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Piper nigrum extract can be compared with other similar compounds, such as:
Capsaicin: Found in chili peppers, capsaicin shares similar analgesic and anti-inflammatory properties with Piper nigrum extract. capsaicin is more potent and is often used in topical pain relief products.
Curcumin: Derived from turmeric, curcumin exhibits strong antioxidant and anti-inflammatory properties. Unlike Piper nigrum extract, curcumin is widely studied for its potential anticancer effects.
Gingerol: Present in ginger, gingerol has similar antimicrobial and anti-inflammatory properties. It is commonly used in traditional medicine for its therapeutic benefits.
The uniqueness of Piper nigrum extract lies in its diverse range of applications and its ability to modulate multiple biological pathways. Its natural origin and relatively mild effects make it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
84788-10-3 |
|---|---|
Molekularformel |
C29H54O6 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
2,2-bis(heptanoyloxymethyl)butyl nonanoate |
InChI |
InChI=1S/C29H54O6/c1-5-9-12-15-16-19-22-28(32)35-25-29(8-4,23-33-26(30)20-17-13-10-6-2)24-34-27(31)21-18-14-11-7-3/h5-25H2,1-4H3 |
InChI-Schlüssel |
FMDLYWIFUCEQJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


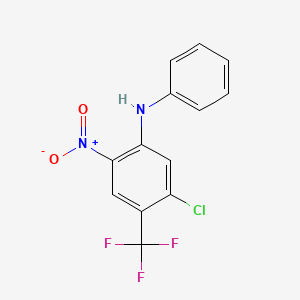
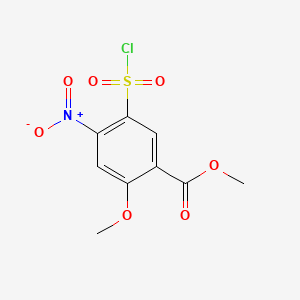
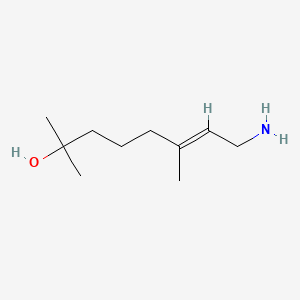
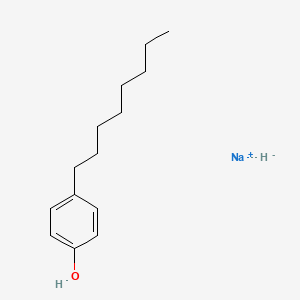

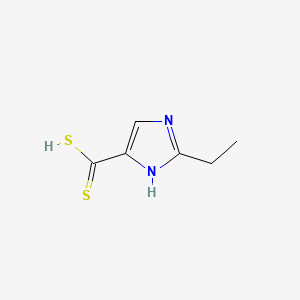

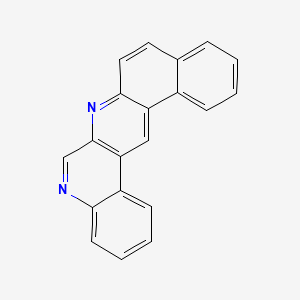
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
